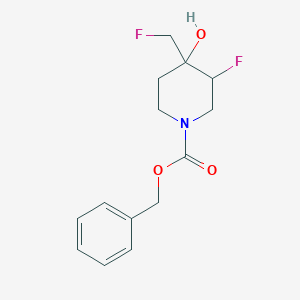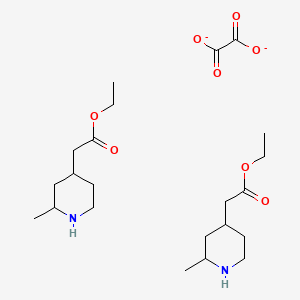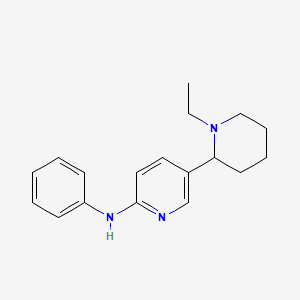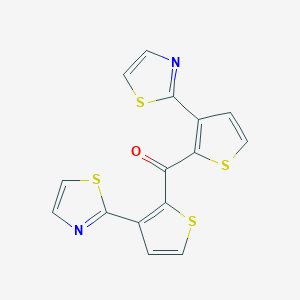
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate is a versatile small molecule scaffold that has garnered attention in various fields of scientific research. This compound features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate typically involves the reaction of morpholine with a suitable oxadiazole precursor. One common method includes the use of amidoxime and carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . The reaction conditions often involve refluxing the mixture for several hours, followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties. These derivatives are often used in further research and development .
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-infective agent, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the type of organism or cell being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its stability and density.
1,3,4-Oxadiazole: Often studied for its anticancer and antifungal activities.
Uniqueness
3-(1,2,4-Oxadiazol-5-yl)morpholine trifluoroacetate stands out due to its unique combination of a morpholine ring and an oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in research and industry .
Properties
Molecular Formula |
C8H8F3N3O4 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
[3-(1,2,4-oxadiazol-5-yl)morpholin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H8F3N3O4/c9-8(10,11)7(15)18-14-1-2-16-3-5(14)6-12-4-13-17-6/h4-5H,1-3H2 |
InChI Key |
SLQFFGPTFPOSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1OC(=O)C(F)(F)F)C2=NC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11816389.png)



![(1S,5S)-3-methyl-3,6-diazabicyclo[3.2.0]heptane;2,2,2-trifluoroacetate](/img/structure/B11816421.png)

![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)


![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)

![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11816457.png)
